molecular formula C27H25N5O3 B11301353 N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11301353
M. Wt: 467.5 g/mol
InChI Key: UZNVYISBODVAGV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by condensing 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Triazole Formation: The next step involves the formation of the triazole ring. This is usually done via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling Reactions: The final step involves coupling the benzoxazole and triazole moieties with the ethoxyphenyl and propyl groups. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and ethoxy groups.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted benzoxazole and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its triazole ring is particularly interesting for click chemistry applications.

Biology

Biologically, the compound is investigated for its antimicrobial and anticancer properties. The triazole and benzoxazole rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest.

Industry

Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
  • N-(4-chlorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has a unique ethoxy group that can influence its solubility and reactivity. This makes it particularly interesting for applications where these properties are crucial, such as in drug formulation and material science.

Properties

Molecular Formula

C27H25N5O3

Molecular Weight

467.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide

InChI

InChI=1S/C27H25N5O3/c1-3-8-24-25(27(33)28-19-11-14-21(15-12-19)34-4-2)29-31-32(24)20-13-16-23-22(17-20)26(35-30-23)18-9-6-5-7-10-18/h5-7,9-17H,3-4,8H2,1-2H3,(H,28,33)

InChI Key

UZNVYISBODVAGV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC

Origin of Product

United States

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